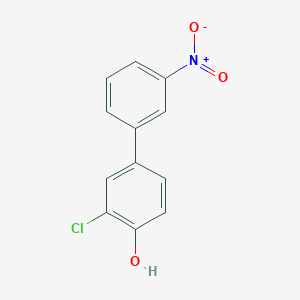

2-Chloro-4-(3-nitrophenyl)phenol

CAS No.: 1261955-63-8

Cat. No.: VC11729006

Molecular Formula: C12H8ClNO3

Molecular Weight: 249.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261955-63-8 |

|---|---|

| Molecular Formula | C12H8ClNO3 |

| Molecular Weight | 249.65 g/mol |

| IUPAC Name | 2-chloro-4-(3-nitrophenyl)phenol |

| Standard InChI | InChI=1S/C12H8ClNO3/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H |

| Standard InChI Key | CVMCAOUSKRNEJQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)Cl |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 2-chloro-4-(3-nitrophenyl)phenol consists of a phenol ring substituted at C2 with chlorine and at C4 with a nitro-substituted phenyl group. This configuration introduces significant steric and electronic effects, influencing reactivity and stability. Key molecular parameters inferred from analogs include:

The nitro group at the meta position of the phenyl substituent likely enhances electrophilic substitution resistance compared to para-nitro analogs, while the chlorine atom contributes to increased hydrophobicity .

Synthetic Methodologies

Direct Chlorination and Nitration Pathways

The synthesis of chloronitrophenols typically involves sequential halogenation and nitration steps. For 2-chloro-4-nitrophenol, a green chemistry approach employs N-chloro-N-(benzenesulfonyl)benzenesulfonamide in acetonitrile at 20–25°C, yielding 98.5% purity . Adapting this method, 2-chloro-4-(3-nitrophenyl)phenol could theoretically be synthesized via:

-

Friedel-Crafts Acylation: Introducing a pre-nitrated phenyl group to phenol under acidic conditions.

-

Ullmann Coupling: Cross-coupling a 3-nitrophenyl iodide with 2-chlorophenol using a copper catalyst.

Reaction conditions would require precise temperature control (0–5°C) to mitigate exothermic side reactions, analogous to industrial protocols for related compounds .

Physicochemical Properties

Solubility and Stability

Chloronitrophenols generally exhibit low water solubility (<1 g/L at 25°C) due to hydrophobic Cl and NO₂ groups . In 2-chloro-4-(3-nitrophenyl)phenol, the extended aromatic system may further reduce solubility, favoring organic solvents like dichloromethane or acetonitrile. Stability under ambient conditions is likely compromised by photolytic degradation, a common trait in nitroaromatics .

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks include O–H stretch (~3300 cm⁻¹), C–Cl stretch (~750 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .

-

NMR: The aromatic region (δ 6.5–8.5 ppm) would display complex splitting patterns due to substituent effects.

Environmental Degradation and Bioremediation

Microbial Pathways

Pseudomonas sp. JHN degrades 4-chloro-3-nitrophenol via 4-chlororesorcinol, releasing Cl⁻ and NO₂⁻ stoichiometrically . For 2-chloro-4-(3-nitrophenyl)phenol, analogous pathways may involve:

-

Monooxygenase Activity: Hydroxylation at the nitro-substituted phenyl ring.

-

Ring Cleavage: Catalyzed by dioxygenases, yielding aliphatic intermediates.

Biodegradation efficiency would depend on substituent positions, with meta-nitro groups posing greater steric challenges than para configurations .

Industrial and Research Applications

Chemical Intermediates

Chloronitrophenols serve as precursors to dyes, agrochemicals, and pharmaceuticals. The biphenyl structure of 2-chloro-4-(3-nitrophenyl)phenol could enable applications in:

-

Ligand Design: Coordinating transition metals in catalysis.

-

Polymer Additives: Enhancing UV stability through nitro group electron withdrawal.

Environmental Monitoring

As a potential pollutant, its detection in soil and water would leverage GC-MS or HPLC-UV, with limits of quantification extrapolated from analogs (~0.1 ppm) .

Toxicological Considerations

While toxicity data for 2-chloro-4-(3-nitrophenyl)phenol are unavailable, structural analogs exhibit moderate ecotoxicity (LC₅₀ ~10–50 mg/L in Daphnia magna) . The compound’s persistence in anaerobic environments warrants caution, as reductive dechlorination could yield more toxic metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume